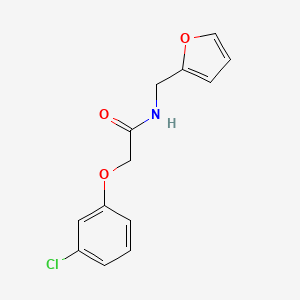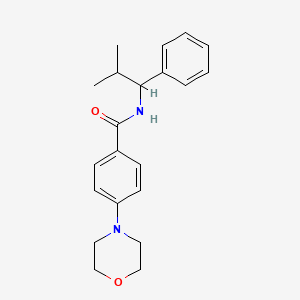![molecular formula C14H12N4OS2 B5561330 5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561330.png)
5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives typically involves multi-step synthesis procedures. A basic nucleus like 4-(amino)-5-phenyl-l-4H-1,2,4-triazole-3-thiol is often prepared by cyclisation of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to synthesize Schiff bases (Singh & Kandel, 2013). Another approach involves refluxing 4-amino benzoic acid with hydrazine hydrate to obtain a hydrazide compound, which is then agitated with ethanolic KOH and CS2 to produce the triazole derivative (Rajurkar et al., 2016).
Molecular Structure Analysis
Triazole derivatives exhibit interesting molecular structures, as evidenced by crystallographic studies. The structure of a triazole compound can be characterized by dihedral angles formed between triazole rings and benzene rings, indicating the compound's conformational stability and potential reactivity (Xu et al., 2006).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, forming Schiff bases when reacted with aldehydes. These Schiff bases can be further reacted to synthesize other derivatives, demonstrating the versatility of triazole compounds in chemical synthesis (Dave et al., 2007).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points and solubility, play a crucial role in their application and functionality. These properties are often confirmed by chromatographic methods (TLC) and spectroscopic methods (IR and NMR), providing insights into the compounds' stability and potential applications (Zareef et al., 2008).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including reactivity and potential biological activities, are of significant interest. These compounds have been evaluated for various biological activities, such as antimicrobial and anticancer properties, indicating their potential as pharmaceutical agents (Sarhan et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Antimicrobial and Antifungal Activities
A study highlighted the synthesis of 1,2,4-triazole-3-mercaptoacetic acid derivatives, including ethyl 5-(2-furyl)-4-ethyl-1,2,4-triazole-3-mercaptoacetate and related compounds, evaluated for their in vitro antibacterial activity against various pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli, as well as antifungal activity against Candida albicans. Among these, certain compounds exhibited significant antibacterial activity, emphasizing the chemical's potential as a scaffold for developing antimicrobial agents (Ulusoy et al., 2001).
Synthesis of Triazole Derivatives
The chemical has been utilized in the synthesis of novel triazole derivatives for evaluation of their biological properties, including anticonvulsant activity. This showcases its versatility as a precursor in the design of bioactive molecules with potential therapeutic applications (Küçükgüzel et al., 2004).
Structural Analysis for Drug Analogs
An analogue of nifurtimox, featuring the 5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol structure, was analyzed for its crystal structure, providing insights into its conformation and potential interactions in biological systems. This research contributes to understanding how structural modifications can affect the biological activity of such compounds, particularly against Trypanosoma cruzi, the causative agent of Chagas disease (Caracelli et al., 1996).
Propiedades
IUPAC Name |
3-(furan-2-yl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c1-21-11-6-4-10(5-7-11)9-15-18-13(16-17-14(18)20)12-3-2-8-19-12/h2-9H,1H3,(H,17,20)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYAYWXNIIGLLT-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Furyl)-4-((4-(methylthio)benzylidene)amino)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5561249.png)

![8-methoxy-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]chromane-3-carboxamide](/img/structure/B5561265.png)
![6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5561271.png)
![5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5561279.png)
![4-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5561285.png)
![3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5561292.png)

![[(5-{1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-piperidinyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B5561308.png)

![N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5561323.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5561339.png)
![8-fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5561350.png)